2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide
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Overview
Description
The compound “2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a methylhydrazinecarbothioamide group, and a chloro-methyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoyl and chloro-methyl groups would contribute to the aromaticity of the molecule, while the methylhydrazinecarbothioamide group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzoyl group might undergo electrophilic aromatic substitution reactions, while the methylhydrazinecarbothioamide group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzoyl group could increase its hydrophobicity, while the methylhydrazinecarbothioamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactivity
Research in synthetic chemistry has explored the synthesis and reactivity of various thiocarboxyhydrazones, including those with chloro- and methyl-substituted benzoyl groups. These studies have led to the development of new synthetic routes and the identification of reaction intermediates that could be pivotal in creating novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (J. King et al., 1971), (A. Darehkordi & Somayeh Ghazi, 2013).
Antimicrobial and Antitubercular Activities
Several studies have focused on the synthesis of derivatives bearing hydrazinecarbothioamide moieties, demonstrating significant antibacterial and antitubercular activities. These compounds have been shown to possess promising activity against various strains of bacteria, showcasing their potential as leads for the development of new antimicrobial agents (J. Sławiński et al., 2013), (Gaurav G. Ladani & Manish P. Patel, 2015).
Applications in Material Science
Research into the chemical properties and applications of thiocarboxyhydrazones and their derivatives has also extended into materials science. These studies explore the compounds' roles in the development of new materials with unique properties, such as corrosion inhibitors for metals in acidic media. This line of inquiry not only contributes to the understanding of these compounds at the molecular level but also to practical applications in protecting materials from degradation (F. H. Zaidon et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(3-chloro-4-methylbenzoyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-6-3-4-7(5-8(6)11)9(15)13-14-10(16)12-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTQGUAWXHRSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=S)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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